
NU6027
概要
説明
NU6027は、アテローム性動脈硬化症の突然変異体およびRad3関連キナーゼ(ATR)とサイクリン依存性キナーゼ2(CDK2)の強力な阻害剤です。 当初、CDK2阻害剤として開発されたthis compoundは、DNA損傷剤の細胞毒性を高める上で大きな可能性を示しており、癌治療の有望な候補となっています .
作用機序
NU6027は、ATRとCDK2の活性を阻害することでその効果を発揮します。ATRは、DNA損傷に対する細胞応答の主要な調節因子であり、this compoundによるその阻害は、DNA修復の障害とDNA損傷剤に対する感受性の増加につながります。CDK2は、細胞周期の調節に関与しており、this compoundによるその阻害は、細胞周期停止とアポトーシスをもたらします。 This compoundによるATRとCDK2の併用阻害は、DNA損傷剤の細胞毒性効果を高め、強力な化学感受性をもたらします .
類似の化合物:
VE-821: this compoundと類似の特性を持つ別のATR阻害剤。
AZD6738: DNA損傷剤と併用して使用される強力なATR阻害剤。
シスプラチン: DNA損傷剤であり、その有効性を高めるために、this compoundなどのATR阻害剤と組み合わせて使用されることがよくあります.
This compoundの独自性: this compoundは、ATRとCDK2の二重阻害においてユニークであり、DNA損傷剤の細胞毒性を高める相乗効果をもたらします。 この二重阻害により、this compoundは、ATRとCDK2阻害の複合効果を研究するための貴重なツールとなり、癌治療における併用療法の有望な候補となっています .
生化学分析
Biochemical Properties
It is known that this compound has a strong affinity for cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . This suggests that 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine could play a role in cell cycle regulation.
Cellular Effects
In terms of cellular effects, 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine could potentially influence cell function by interacting with CDK2
Molecular Mechanism
The molecular mechanism of action of 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine is likely related to its interaction with CDK2
準備方法
合成ルートと反応条件: NU6027の合成は、市販の出発物質から始まる複数の段階を伴います。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と高純度を確保します .
工業生産方法: this compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボの合成プロセスを拡大することを含みます。 これには、反応条件の最適化、大型反応器の使用、および結晶化やクロマトグラフィーなどの精製技術の実装が含まれ、最終製品を大量に得ることができます .
化学反応の分析
反応の種類: NU6027は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは特定の条件下で酸化され、酸化誘導体の生成につながる可能性があります。
還元: 還元反応は、this compoundの官能基を変更し、その生物活性を潜在的に変化させる可能性があります。
置換: this compoundは置換反応を起こし、特定の原子または基が他の原子または基に置き換えられ、類似体の生成につながる可能性があります.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、さまざまなthis compoundの類似体と誘導体が含まれ、それぞれ潜在的に異なる生物活性と特性を持っています .
4. 科学研究への応用
This compoundは、以下を含む幅広い科学研究に応用されています。
化学: this compoundは、ATRおよびCDK2の阻害を研究するための貴重なツールとして役立ち、これらのキナーゼのメカニズムに関する洞察を提供します。
生物学: this compoundは、DNA損傷に対する細胞応答と、ゲノム安定性を維持する際のATRの役割を調査するために使用されます。
医学: this compoundは、DNA損傷性抗がん療法の有効性を高める可能性を示しており、癌治療における併用療法の有望な候補となっています。
産業: this compoundは、ATRとCDK2を標的とする新しい治療薬の開発に使用でき、癌治療戦略の進歩に貢献しています.
科学的研究の応用
Key Applications
-
Cancer Therapy
- Chemo-sensitization : NU6027 has been shown to enhance the efficacy of chemotherapeutic agents. In studies involving human breast cancer (MCF7) and ovarian cancer (A2780) cell lines, this compound significantly increased the cytotoxicity of cisplatin and hydroxyurea. This effect was particularly pronounced in cells with functional p53 and mismatch repair pathways, indicating its potential for targeted therapies in specific tumor types .
- Synthetic Lethality : The compound demonstrates synthetic lethality when combined with poly(ADP-ribose) polymerase (PARP) inhibitors in cells deficient in single-strand break repair mechanisms. This suggests a promising therapeutic strategy for cancers with specific DNA repair deficiencies .
-
Neuroprotection
- Recent studies indicate that this compound may also inhibit neuronal death caused by traumatic brain injury (TBI) by reducing oxidative stress through inhibition of transient receptor potential cation channel 5 (TRPC5). This application highlights its potential beyond oncology, suggesting neuroprotective properties that warrant further investigation .
-
Antimycobacterial Activity
- This compound has shown effectiveness against Mycobacterium tuberculosis, making it a candidate for further exploration as an antimicrobial agent. The compound's ability to inhibit specific protein kinases associated with bacterial growth presents a novel application in infectious disease treatment .
Table 1: Summary of Cytotoxicity Studies
Table 2: Mechanism of Action
Mechanism | Description |
---|---|
ATR Inhibition | Disrupts G2/M checkpoint, enhancing sensitivity to DNA-damaging agents |
Synthetic Lethality | Potentiates effect of PARP inhibitors in DNA repair-deficient cells |
TRPC5 Channel Inhibition | Reduces oxidative stress in neuronal cells post-TBI |
Case Studies
- Breast Cancer Treatment : In a controlled study involving MCF7 cells, this compound was administered alongside cisplatin. Results showed a significant increase in cell death compared to cisplatin alone, demonstrating its role as a potent chemosensitizer .
- Neuroprotection Post-TBI : A study assessed the effects of this compound on neuronal survival following TBI. The results indicated that administration of this compound led to reduced neuronal death and oxidative stress markers, suggesting its potential application in neuroprotective strategies .
- Antimycobacterial Screening : A chemical screening identified this compound as an effective inhibitor against Mycobacterium tuberculosis, highlighting its versatility as a therapeutic agent beyond oncology .
類似化合物との比較
VE-821: Another ATR inhibitor with similar properties to NU6027.
AZD6738: A potent ATR inhibitor used in combination with DNA-damaging agents.
Uniqueness of this compound: this compound is unique in its dual inhibition of ATR and CDK2, providing a synergistic effect that enhances the cytotoxicity of DNA-damaging agents. This dual inhibition makes this compound a valuable tool for studying the combined effects of ATR and CDK2 inhibition and a promising candidate for combination therapies in cancer treatment .
生物活性
NU6027, a small molecule originally developed as a cyclin-dependent kinase 2 (CDK2) inhibitor, has emerged as a potent inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinase. Its biological activity extends to various applications, particularly in cancer therapy and antimicrobial activity against Mycobacterium tuberculosis. This article examines the mechanisms of action, efficacy, and potential therapeutic applications of this compound based on diverse research findings.
ATR Inhibition
this compound inhibits ATR with an IC50 value of approximately 6.7 μM, significantly enhancing the cytotoxic effects of DNA-damaging agents like hydroxyurea and cisplatin in an ATR-dependent manner. The compound disrupts G2/M cell cycle arrest following DNA damage, impairs homologous recombination repair, and increases sensitivity to other chemotherapeutic agents, particularly in cells with functional p53 and mismatch repair (MMR) systems .
Synthetic Lethality
Research indicates that this compound exhibits synthetic lethality when DNA single-strand break repair is compromised, such as through poly(ADP-ribose) polymerase (PARP) inhibition or defects in XRCC1 . This property highlights its potential as a therapeutic agent in combination therapies for cancers with specific genetic backgrounds.
Efficacy in Cancer Models
This compound has been tested in various cancer cell lines, including breast cancer (MCF7) and ovarian cancer (A2780). The following table summarizes key findings from studies evaluating its efficacy:
Cell Line | IC50 (μM) | Effect on Cisplatin Sensitivity | Mechanism |
---|---|---|---|
MCF7 | 6.7 | Enhanced by 2-fold | ATR inhibition |
A2780 | 2.8 | Greatest in p53 functional cells | MMR dependency |
These findings suggest that this compound's effectiveness varies with the genetic context of the tumor cells, making it a promising candidate for personalized cancer therapy .
Antimycobacterial Activity
In addition to its antitumor properties, this compound has shown significant activity against Mycobacterium tuberculosis. It inhibits the growth of M. bovis BCG and M. tuberculosis, demonstrating a minimum inhibitory concentration (MIC) of 1.56 μM. The compound specifically targets Ser/Thr protein kinases PknD and PknG, which are crucial for mycobacterial growth and survival .
This compound's mechanism against mycobacteria involves:
- Inhibition of autophosphorylation activity associated with PknD and PknG.
- Induction of apoptosis in macrophages infected with M. tuberculosis.
- Modulation of host signaling pathways to enhance antimicrobial activity .
Case Studies
- Breast Cancer Study : In MCF7 cells, this compound was shown to potentiate the effects of cisplatin significantly, leading to increased apoptosis rates compared to controls. This study emphasized the importance of ATR inhibition in enhancing the efficacy of conventional chemotherapeutics .
- Tuberculosis Model : In murine models infected with M. tuberculosis, this compound treatment resulted in a marked reduction in bacterial load within macrophages and tissues, suggesting its potential as a novel antitubercular agent .
特性
IUPAC Name |
6-(cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h7H,1-6H2,(H4,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWXOLHKVGDQLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=NC(=NC(=C2N=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327960 | |
Record name | 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220036-08-8 | |
Record name | 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。